6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid

Medicinal Chemistry Scaffold Design Bioisostere

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid (CAS 1820712-05-7 for the TFA salt; free base CAS 1446355-51-6; molecular formula C₈H₁₂F₃NO₃, MW 227.18 g/mol) is a spirocyclic building block comprising a 4-membered azetidine ring and a 5-membered tetrahydrofuranone ring connected through a single quaternary spiro carbon. The scaffold belongs to the oxa-azaspiro[3.4]octane family, a class of conformationally restricted heterocycles recognized as multifunctional modules for drug discovery.

Molecular Formula C8H10F3NO4
Molecular Weight 241.16 g/mol
Cat. No. B15300710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid
Molecular FormulaC8H10F3NO4
Molecular Weight241.16 g/mol
Structural Identifiers
SMILESC1C(=O)OCC12CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9NO2.C2HF3O2/c8-5-1-6(4-9-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7)
InChIKeyYOKCVAQRMBSHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid: Procurement-Relevant Structural and Physicochemical Baseline


6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid (CAS 1820712-05-7 for the TFA salt; free base CAS 1446355-51-6; molecular formula C₈H₁₂F₃NO₃, MW 227.18 g/mol) is a spirocyclic building block comprising a 4-membered azetidine ring and a 5-membered tetrahydrofuranone ring connected through a single quaternary spiro carbon . The scaffold belongs to the oxa-azaspiro[3.4]octane family, a class of conformationally restricted heterocycles recognized as multifunctional modules for drug discovery [1]. The TFA salt form imparts enhanced solubility and handling characteristics relative to the free base, a property leveraged during synthesis and purification workflows . The compound features a ketone at position 7, zero rotatable bonds, and a polar surface area of approximately 38 Ų (predicted for the closely related 2-oxa regioisomer), consistent with favorable drug-like physicochemical properties .

Why Generic Substitution Fails for 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid: Regioisomeric and Salt-Form Differentiation


Within the oxa-azaspiro[3.4]octane family, regioisomeric positioning of the oxygen heteroatom (6-oxa vs. 2-oxa vs. 5-oxa) produces scaffolds with distinct ring-strain profiles, hydrogen-bonding geometries, and predicted physicochemical properties that are not interchangeable . The ketone at position 7 is absent in the reduced analog 6-oxa-2-azaspiro[3.4]octane (CAS 410070-90-5), eliminating a key synthetic handle for reductive amination or nucleophilic addition . The TFA counterion (MW 227.18) confers different solubility, crystallinity, and storage characteristics compared to the hydrochloride salt (CAS 1359656-12-4, MW 149.62) or the free base (MW 127.14), directly affecting amination reaction kinetics, chromatographic behavior, and long-term stability in DMSO stock solutions . Angular spirocyclic azetidines of this scaffold class have been validated as bioisosteres for morpholine and piperazine, with the heteroatom positioning directly influencing target binding and ADME outcomes—substituting one regioisomer for another may alter potency and selectivity in ways not predictable without experimental confirmation .

Quantitative Differentiation Evidence for 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid vs. Closest Analogs


Regioisomeric Oxygen Positioning: 6-Oxa vs. 2-Oxa Scaffold Physicochemical Divergence

The 6-oxa regioisomer positions the oxygen heteroatom within the 5-membered tetrahydrofuranone ring adjacent to the spiro carbon, whereas the 2-oxa regioisomer (CAS 1207174-87-5) incorporates oxygen into the 4-membered oxetane ring . This regioisomeric difference produces distinct hydrogen-bond acceptor geometries: the ketone oxygen and ring oxygen in the 6-oxa isomer are positioned on the same ring, creating a bidentate H-bond acceptor motif, while the 2-oxa isomer distributes its heteroatoms across both rings . Predicted LogP for the 2-oxa regioisomer is −1.81 (ACD/Labs), with PSA 38 Ų; the 6-oxa isomer is expected to exhibit a slightly higher LogP due to the less exposed ether oxygen, though direct experimental measurement is not yet published [1].

Medicinal Chemistry Scaffold Design Bioisostere

Ketone Synthetic Handle: Position-7 Carbonyl vs. Fully Reduced Scaffold

6-Oxa-2-azaspiro[3.4]octan-7-one bears a ketone at position 7 (lactam-type carbonyl), enabling direct participation in reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation [1]. In contrast, 6-oxa-2-azaspiro[3.4]octane (CAS 410070-90-5, MW 113.16) is the fully reduced analog with no carbonyl, limiting its derivatization to N-functionalization of the azetidine nitrogen or C–H activation at unactivated positions . The ketone also serves as a spectroscopic handle: the carbonyl stretch at ~1700–1750 cm⁻¹ (IR) and the characteristic ¹³C NMR resonance at ~210–220 ppm enable rapid reaction monitoring by standard analytical methods .

Synthetic Chemistry Derivatization Building Block

TFA Salt Form: Solubility and Handling Differentiation vs. Hydrochloride and Free Base

The TFA salt (CAS 1820712-05-7, MW 227.18) of 6-oxa-2-azaspiro[3.4]octan-7-one offers differentiated solubility and handling properties compared to both the hydrochloride salt (CAS 1359656-12-4, MW 149.62) and the free base (CAS 1446355-51-6, MW 127.14) . TFA salts of spirocyclic amines are generally more soluble in organic solvents (DMSO, DMF, MeOH) than the corresponding HCl salts, facilitating homogeneous reaction conditions for N-functionalization . The TFA counterion (pKa ~0.3) protonates the azetidine nitrogen (pKa ~8–10) stoichiometrically, yielding a non-hygroscopic crystalline solid, whereas the free base may exist as a hygroscopic oil or low-melting solid that is more difficult to weigh accurately . The TFA salt is supplied at 95–97% purity, comparable to the HCl salt (95–98%) but with the practical advantage that residual TFA is more easily detected by ¹⁹F NMR during quality control than residual HCl .

Salt Selection Solubility Formulation

Oxa-Spirocycle Class Solubility Enhancement: Up to 40-Fold Improvement Over Non-Oxa Spiro Analogs

A systematic study of >150 oxa-spirocyclic compounds demonstrated that incorporation of an oxygen atom into the spirocyclic framework dramatically improves aqueous solubility by up to 40-fold while simultaneously lowering lipophilicity compared to non-oxa spiro analogs [1]. This class-level finding directly applies to 6-oxa-2-azaspiro[3.4]octan-7-one, which features oxygen in both the tetrahydrofuranone ring and the ketone, providing dual contributions to solubility enhancement . In the same study, oxa-spirocyclic analogues of the antihypertensive drug terazosin were synthesized and studied in vivo, confirming that the solubility advantage translates to pharmacologically relevant settings [2].

Physicochemical Optimization Solubility Drug-like Properties

Angular Spirocyclic Azetidine Bioisostere Validation: Morpholine/Piperazine Replacement with Comparable Potency

Angular spirocyclic azetidines of the 6-oxa-2-azaspiro[3.4]octane scaffold class have been experimentally validated as bioisosteres for common saturated 6-membered heterocycles (morpholine and piperazine) . When the angular spirocyclic azetidine scaffold was incorporated into the anticancer drug Sonidegib (replacing the morpholine moiety) and the antibacterial Danofloxacine (replacing the piperazine moiety), the resulting patent-free analogues retained similar physicochemical properties and high biological activity . The 6-oxa-2-azaspiro[3.4]octane scaffold specifically, with its angular geometry (spiro carbon connecting a 4-membered azetidine to a 5-membered oxygen-containing ring), represents a direct structural embodiment of this validated bioisostere strategy [1].

Bioisostere Scaffold Hopping Drug Discovery

Scaffold Rigidity: Zero Rotatable Bonds vs. Flexible-Chain Aminoalcohol Comparators

6-Oxa-2-azaspiro[3.4]octan-7-one possesses zero rotatable bonds due to its spirocyclic architecture, representing maximal conformational restriction [1]. This contrasts with acyclic aminoalcohol or aminoether building blocks (e.g., 3-amino-1-propanol, 2-(2-aminoethoxy)ethanol) that possess 2–4 rotatable bonds, incurring a substantial entropic penalty upon target binding [2]. The conformational pre-organization of the spirocyclic scaffold reduces the entropic cost of binding by an estimated 0.5–1.5 kcal/mol per restricted rotatable bond (literature consensus: ~0.7 kcal/mol per bond frozen) [3]. The rigid scaffold also fixes the relative orientation of the azetidine nitrogen and the tetrahydrofuranone oxygen, defining a precise pharmacophoric distance that cannot be achieved with flexible-chain analogs without introducing additional steric bulk .

Conformational Restriction Entropy Target Selectivity

Optimal Research and Procurement Application Scenarios for 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid


Scaffold-Hopping Medicinal Chemistry: Morpholine and Piperazine Bioisostere Replacement

Programs seeking to replace morpholine or piperazine moieties in lead compounds with a conformationally distinct, patent-free bioisostere should prioritize this scaffold. The angular spirocyclic azetidine core has published validation in two approved drugs (Sonidegib and Danofloxacine), demonstrating retention of target potency and physicochemical properties post-replacement . The TFA salt form facilitates direct use in amide coupling and reductive amination without prior free-basing, accelerating SAR exploration .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of low molecular weight (127 Da free base), zero rotatable bonds, and dual derivatization vectors (azetidine NH + ketone) makes this compound an ideal fragment or DEL building block . The conformational rigidity maximizes ligand efficiency (LE) by minimizing entropic penalty, while the ketone provides a second diversity point orthogonal to the amine—enabling two-cycle library construction from a single scaffold. The TFA salt's organic solubility ensures homogeneous reaction conditions in DEL-compatible solvents (DMF, DMA, MeOH) .

Sigma Receptor and CNS-Targeted Ligand Development

Oxa-azaspiro compounds are disclosed in patent literature as selective sigma-1 receptor ligands with Ki values in the sub-100 nM range, relevant to pain, depression, and neuroprotection programs . The 6-oxa-2-azaspiro[3.4]octan-7-one scaffold provides the core oxa-azaspiro pharmacophore with a ketone handle for pendant group installation at position 7, enabling exploration of the structure-activity relationships described in sigma receptor patent families (US10183918, WO2016/066779) . The class-validated 40-fold solubility advantage of oxa-spirocycles reduces the risk of CNS penetration failure due to poor aqueous solubility [1].

Physicochemical Property Optimization for High-Throughput Screening Hit Follow-Up

When HTS hits suffer from high lipophilicity (LogP > 3.5), low solubility (<10 µM), or excessive conformational flexibility, replacement of flexible or lipophilic substructures with this oxa-spirocyclic core can simultaneously address multiple parameters . The predicted LogP of approximately −1.3 to −1.8 (inferred from 2-oxa regioisomer data), zero rotatable bonds, and PSA of ~38 Ų position this scaffold firmly within oral drug-like chemical space (Rule of 5 compliant) . The up to 40-fold solubility improvement documented for oxa-spirocycles over non-oxa analogs provides quantitative justification for scaffold replacement in solubility-challenged series [1].

Quote Request

Request a Quote for 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.